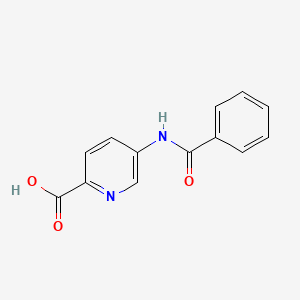

5-(Benzoylamino)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-benzamidopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-10-6-7-11(13(17)18)14-8-10/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUERTVOXUKIHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzoylamino Pyridine 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 5-(Benzoylamino)pyridine-2-carboxylic Acid Core

The construction of the fundamental this compound structure can be achieved through several synthetic routes. These methods primarily involve the formation of the crucial amide bond between a 5-aminopyridine-2-carboxylic acid precursor and a benzoylating agent.

Multi-Step Synthesis Approaches

Multi-step syntheses are often required to prepare the necessary precursors, such as 5-aminopyridine-2-carboxylic acid, which may not be readily available commercially. A common approach begins with a more accessible substituted pyridine (B92270), followed by a series of functional group transformations to introduce the amino and carboxylic acid moieties at the desired positions. For instance, a synthesis could commence with a nitropyridine derivative, which is then subjected to oxidation of a methyl group at the 2-position to a carboxylic acid, followed by the reduction of the nitro group at the 5-position to an amine. The sequence of these steps is crucial to avoid undesired side reactions and to ensure high yields.

A plausible multi-step pathway could involve:

Oxidation: Starting with 5-nitro-2-methylpyridine, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Reduction: The resulting 5-nitropyridine-2-carboxylic acid can then be reduced to 5-aminopyridine-2-carboxylic acid. This reduction is typically achieved using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Benzoylation: The final step is the benzoylation of the amino group to form the desired product.

Acyl Chloride-Mediated Coupling Reactions

A widely utilized and efficient method for the formation of the amide bond in this compound is the reaction of 5-aminopyridine-2-carboxylic acid with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves an acyl substitution at the amino group. google.comnih.govwikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and to facilitate the nucleophilic attack of the amine. uoanbar.edu.iq

The general reaction is as follows:

The choice of solvent is also critical, with biphasic systems (e.g., dichloromethane and water) often employed to separate the product from the aqueous base and byproducts. wikipedia.org The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and purity of the final product.

Table 1: Representative Conditions for Acyl Chloride-Mediated Coupling

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Yield |

| 5-Aminopyridine-2-carboxylic acid | Benzoyl chloride | Pyridine | Dichloromethane | Room Temperature | Good |

| Aniline | Benzoyl chloride | 10% NaOH | Water/Dichloromethane | Room Temperature | High |

| 2,6-Diaminopyridine | Benzoyl chloride | Triethylamine | Tetrahydrofuran | 0 °C to Room Temp | Good |

This table presents generalized conditions based on similar reactions; specific yields for the target compound require experimental data.

Amide Bond Formation Strategies

Beyond the use of acyl chlorides, various other amide bond formation strategies can be employed. These methods often involve the use of coupling reagents to activate the carboxylic acid group of benzoic acid, which then reacts with 5-aminopyridine-2-carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions. nih.govluxembourg-bio.com

These reactions are typically performed in anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The choice of coupling reagent and additives can be crucial, especially when dealing with substrates that are sensitive or prone to racemization. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC | HOBt, DMAP | DMF, DCM | Water-soluble byproducts, good for sensitive substrates. nih.gov |

| DCC | HOBt | DCM, THF | Forms insoluble dicyclohexylurea byproduct. |

| HATU | DIPEA | DMF | High efficiency, often used in peptide synthesis. |

| TiCl₄ | Pyridine | Dichloromethane | Mediates direct condensation of carboxylic acids and amines. nih.gov |

This table provides an overview of common coupling strategies applicable to the synthesis of the target compound.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the systematic exploration of structure-activity relationships. This can be achieved through regioselective functionalization of the pyridine ring or by introducing diverse substituents on the benzoyl moiety.

Regioselective Functionalization Strategies

Regioselective functionalization of the pyridine core of this compound can be challenging due to the directing effects of the existing substituents. However, various methods can be employed to introduce additional functional groups at specific positions. For instance, electrophilic aromatic substitution reactions, such as halogenation or nitration, can be directed to specific positions based on the electronic nature of the pyridine ring and the substituents. The presence of the electron-withdrawing carboxylic acid group and the electron-donating benzoylamino group will influence the position of substitution.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized to introduce carbon-carbon or carbon-nitrogen bonds at specific positions, provided a suitable halo-substituted precursor is available. Enzymatic hydroxylations have also been shown to achieve regioselective functionalization of pyridine carboxylic acids. nih.gov

Introduction of Diverse Substituents on the Benzoyl Moiety

A straightforward approach to synthesizing a diverse library of analogs is to vary the substituents on the benzoyl group. This is typically achieved by using a range of substituted benzoyl chlorides in the acyl chloride-mediated coupling reaction described in section 2.1.2. A wide variety of substituted benzoyl chlorides are commercially available or can be synthesized from the corresponding benzoic acids. google.com

The synthesis of substituted benzoyl chlorides can be accomplished by reacting the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This allows for the introduction of a wide array of functional groups, including alkyl, alkoxy, nitro, and halo substituents, onto the benzoyl ring.

Table 3: Examples of Substituted Benzoyl Chlorides for Analog Synthesis

| Benzoyl Chloride Substituent | Potential Effect on Properties |

| 4-Methoxy | Electron-donating, may increase biological activity. |

| 4-Nitro | Electron-withdrawing, can alter electronic properties. |

| 2,6-Difluoro | Can influence conformation and binding affinity. nih.gov |

| 4-Trifluoromethyl | Increases lipophilicity and metabolic stability. |

This table illustrates the diversity of substituents that can be introduced via substituted benzoyl chlorides.

The reaction conditions for the coupling of these substituted benzoyl chlorides with 5-aminopyridine-2-carboxylic acid are generally similar to those for the unsubstituted benzoyl chloride, although optimization may be necessary depending on the reactivity of the specific acyl chloride.

Modifications of the Pyridine Carboxylic Acid Backbone

Modifications to the pyridine carboxylic acid backbone are crucial for developing derivatives with altered physicochemical properties and biological activities. These modifications can involve introducing various substituents onto the pyridine ring, altering the position of the carboxylic acid group, or modifying the existing functional groups.

Research into related pyridine-carboxylic acid derivatives demonstrates several strategies for backbone modification. For instance, in the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a method has been developed that allows for the introduction of various substituents at the 2-position of a related heterocyclic ring system. organic-chemistry.org This is achieved by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with different amidinium salts, yielding a range of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org While this applies to a pyrimidine, the principle of using versatile intermediates to introduce diversity can be extrapolated to pyridine systems.

Furthermore, studies on platinum complexes with pyridine-carboxylic acid ligands have shown that the position and nature of substituents on the pyridine ring are critical for biological activity. nih.gov In these studies, pyridine-3- and pyridine-4-carboxylic acids were used, highlighting how isomeric changes to the backbone affect the final properties of the complex. nih.gov This underscores the importance of regioselective synthesis to control the placement of functional groups on the pyridine ring.

The synthesis of functionalized 2-pyridone-3-carboxylic acids also provides insight into backbone modification. nih.gov These methods allow for the preparation of a variety of derivatives by varying the alkyl or benzyl (B1604629) groups attached to the nitrogen atom of the pyridone ring. nih.gov Such N-alkylation represents another avenue for modifying the core structure.

Table 1: Examples of Backbone Modifications on Related Heterocyclic Carboxylic Acids

| Starting Material/Method | Modification | Resulting Structure | Reference |

|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol + Amidinium salts | Introduction of various substituents at the 2-position | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| Use of isomeric pyridine carboxylic acids | Altering the position of the carboxylic acid group (e.g., to position 3 or 4) | trans-Pt(II) complexes with varied biological activity | nih.gov |

Asymmetric Synthesis of Related Benzoylamino-Carboxylic Acid Derivatives

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, which is often essential for therapeutic applications. While specific literature on the asymmetric synthesis of this compound is limited, principles can be drawn from the synthesis of other chiral amino acid derivatives. The core challenge lies in controlling the stereochemistry at the carbon atom bearing the amino and carboxylic acid groups, or other chiral centers within the molecule.

One relevant area is the asymmetric synthesis of chiral amino carboxylic-phosphonic acid derivatives. scispace.comresearchgate.net These syntheses often employ chiral synthons derived from abundant natural amino acids. scispace.com The key step is the stereoselective formation of the carbon-phosphorus bond. scispace.com This approach, starting from a pre-existing chiral center, is a common strategy in asymmetric synthesis.

Another approach involves the direct oxidation of chiral amide enolates. drexel.edu For example, optically active mandelic acid has been synthesized using 2-sulfonyloxaziridines as oxidizing agents. drexel.edu The diastereoselectivity of this reaction was found to be dependent on the counterion, demonstrating that reaction conditions can be fine-tuned to favor the desired stereoisomer. drexel.edu This method could potentially be adapted for the asymmetric hydroxylation of a precursor to a benzoylamino-carboxylic acid derivative.

Organocatalysis also offers powerful tools for asymmetric synthesis. For instance, the enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, catalyzed by organic molecules, has been used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org Such catalytic asymmetric reactions provide an efficient route to chiral building blocks. researchgate.net

Table 2: Strategies for Asymmetric Synthesis of Amino Acid Derivatives

| Method | Key Principle | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., natural amino acids) | Synthesis of chiral amino carboxylic-phosphonic acids | scispace.com |

| Chiral Auxiliary/Reagent | Use of a chiral reagent to induce stereoselectivity | Direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines | drexel.edu |

Electrochemical Synthesis Methods for Pyridine Carboxamides

Electrochemical synthesis is emerging as a powerful and sustainable method for chemical transformations, often avoiding the need for harsh reagents. For the synthesis of pyridine carboxamides, which are structurally related to this compound through the amide linkage, electrochemical methods offer a green alternative.

An external chemical oxidant-free method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines. rsc.orgresearchgate.net This process is conducted in an aqueous medium, a green solvent, and uses potassium iodide (KI) as both a mediator and an electrolyte. The reaction proceeds through the in-situ generation of pyridine acyl radicals, which then react with primary or secondary amines to form the desired carboxamides in moderate to good yields under mild conditions. rsc.orgresearchgate.net

Another electrochemical strategy involves the direct carboxylation of pyridines using carbon dioxide. azom.comnih.gov Researchers have demonstrated that by choosing between a divided or undivided electrochemical cell, they can control the regioselectivity of the carboxylation, attaching the CO2 molecule to different positions on the pyridine ring. azom.comnih.gov Specifically, a divided cell favors C5-carboxylation, while an undivided cell promotes C4-carboxylation. nih.gov This method provides a direct route to pyridine carboxylic acids from the parent heterocycle.

Furthermore, electrocarboxylation has been successfully applied to synthesize novel dicarboxylic acid derivatives of 1,4-dihydropyridines from their corresponding dibromo precursors. acs.org This approach utilizes a constant current of CO2 and a sacrificial magnesium anode to achieve carboxylation in a single step. acs.org

Table 3: Electrochemical Methods for Pyridine Carboxylic Acid and Carboxamide Synthesis

| Starting Materials | Method | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Pyridine carbohydrazides and amines | Mediated electro-oxidation | Aqueous medium, KI mediator, oxidant-free | Pyridine carboxamides | rsc.orgresearchgate.net |

| Pyridines and CO2 | Direct electro-carboxylation | Regioselectivity controlled by cell type (divided vs. undivided) | Pyridine carboxylic acids | azom.comnih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgfirp-ula.org The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry. acs.org

Prevention : It is better to prevent waste than to treat it after it has been created. acs.orgyoutube.com Synthetic routes should be designed to minimize byproduct formation.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are preferred over those that generate significant waste.

Less Hazardous Chemical Syntheses : Methods should use and generate substances that possess little or no toxicity to human health and the environment. youtube.com

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgskpharmteco.com Solvents can account for a large percentage of the mass and environmental impact of a chemical process. skpharmteco.com

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Syntheses at ambient temperature and pressure are preferred.

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. acs.org

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Applying these principles to the synthesis of this compound would involve selecting a synthetic route that, for example, avoids chlorinated solvents, uses catalytic rather than stoichiometric reagents for the amidation step, and proceeds in a high-yielding, atom-economical fashion. The electrochemical methods discussed previously are examples of greener approaches as they can reduce the need for chemical oxidants and operate under mild conditions. rsc.orgresearchgate.net

Table 4: Application of Green Chemistry Principles

| Principle | Application to Synthesis of this compound |

|---|---|

| Prevention & Atom Economy | Choose a convergent synthesis that minimizes steps and byproducts. For example, direct amidation of 5-aminopyridine-2-carboxylic acid with benzoic acid or a derivative in a way that generates water as the only byproduct. |

| Safer Solvents | Replace hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran, or conduct the reaction under solvent-free conditions. skpharmteco.com |

| Catalysis | Utilize catalytic methods for the amide bond formation instead of stoichiometric coupling reagents which generate significant waste. |

| Energy Efficiency | Develop methods that proceed at or near room temperature to reduce energy consumption, such as the electrochemical methods mentioned. acs.org |

Advanced Spectroscopic and Structural Characterization of 5 Benzoylamino Pyridine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 5-(Benzoylamino)pyridine-2-carboxylic acid is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be particularly informative. The protons of the pyridine (B92270) ring are expected to appear as a set of coupled signals, with their chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the benzoylamino group. The protons of the benzoyl group would also resonate in the aromatic region, typically as multiplets.

A highly deshielded singlet, often broad, is expected for the carboxylic acid proton, typically appearing in the 10-13 ppm range, though its position and appearance can be influenced by solvent and concentration due to hydrogen bonding. patsnap.com The amide (N-H) proton would also present as a singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Amide (-NH-) | 9.0 - 11.0 | singlet |

| Pyridine H-3 | 8.0 - 8.5 | doublet |

| Pyridine H-4 | 7.8 - 8.2 | doublet of doublets |

| Pyridine H-6 | 8.3 - 8.7 | doublet |

| Benzoyl H-2', H-6' | 7.8 - 8.0 | multiplet |

| Benzoyl H-3', H-5' | 7.4 - 7.6 | multiplet |

| Benzoyl H-4' | 7.5 - 7.7 | multiplet |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most deshielded, appearing at the downfield end of the spectrum (typically 160-180 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts determined by the attached functional groups. The carbon atoms of the pyridine ring will have chemical shifts characteristic of a substituted pyridine system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Amide Carbonyl (-C=O) | 160 - 170 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 145 - 150 |

| Benzoyl C-1' | 130 - 135 |

| Benzoyl C-2', C-6' | 127 - 130 |

| Benzoyl C-3', C-5' | 128 - 132 |

| Benzoyl C-4' | 130 - 134 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Experimental values may vary.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the pyridine and benzoyl rings.

HSQC: This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemicalbook.com For this compound (C₁₃H₁₀N₂O₃), the expected exact mass is approximately 242.0691 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 242 would be expected. The fragmentation of this molecule would likely proceed through several characteristic pathways:

Loss of a hydroxyl radical (-OH): A peak at m/z 225, resulting from the cleavage of the carboxylic acid group.

Loss of a carboxyl group (-COOH): A prominent peak at m/z 197.

Cleavage of the amide bond: This could lead to fragments corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the 5-aminopyridine-2-carboxylic acid radical cation at m/z 137.

Further fragmentation of the pyridine ring system: This would lead to a series of smaller fragments characteristic of pyridine derivatives.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 225 | [M - OH]⁺ |

| 197 | [M - COOH]⁺ |

| 137 | [H₂N-C₅H₃N-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the molecule. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound would be expected to show several characteristic absorption bands. spectroscopyonline.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Amide N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | 1730 - 1700 |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amide N-H | Bending (Amide II) | 1600 - 1500 |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 |

The broad O-H stretch of the carboxylic acid is a result of strong hydrogen bonding. The carbonyl (C=O) stretching frequencies for the carboxylic acid and the amide are distinct and provide clear evidence for both functional groups. patsnap.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the benzoyl group and the substituted pyridine ring, would lead to characteristic absorptions in the UV region. It is expected that this compound would exhibit multiple absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl groups. The exact positions of these absorptions would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no published crystal structure for this compound is currently available in the public domain, a crystallographic analysis would be expected to reveal:

The planarity of the pyridine and benzene (B151609) rings.

The conformation of the amide linkage, which can be either cis or trans.

The formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature for carboxylic acids in the solid state.

Additional intermolecular hydrogen bonds involving the amide N-H group and the pyridine nitrogen, leading to a more complex three-dimensional network.

Table 5: Hypothetical Crystallographic Data Parameters

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Lengths (Å) | C=O (amide and acid), C-N, C-C |

| Key Bond Angles (°) | Angles within the aromatic rings and at the amide and acid functionalities |

| Hydrogen Bonding | Details of intermolecular hydrogen bond donors and acceptors and their geometries |

Note: The information in this table is hypothetical and serves to illustrate the type of data obtained from an X-ray crystallographic study.

Single-Crystal X-ray Diffraction Studies

Although a specific crystal structure for this compound is not publicly available in the searched literature, the general methodology for such a study is well-established. The process involves growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a suitable solvent. rsc.org The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The key parameters obtained from an SCXRD analysis are presented in a crystallographic data table. Below is an illustrative example of the type of data that would be generated for this compound.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₃ |

| Formula Weight | 242.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and represent the type of information obtained from a single-crystal X-ray diffraction experiment.

The determination of the crystal structure is crucial for understanding the molecule's intrinsic properties and its interactions in the solid state. researchgate.net

Analysis of Intermolecular Interactions

The solid-state structure of a molecular crystal is governed by a complex interplay of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal packing. These interactions dictate the physical properties of the material, such as melting point and solubility.

Hydrogen Bonding: The presence of a carboxylic acid group (-COOH) and an amide group (-NH-C=O) makes hydrogen bonding a dominant intermolecular force. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at both oxygen atoms). Similarly, the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). It is highly probable that the carboxylic acid groups would form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers. researchgate.net Additionally, the amide N-H group can form hydrogen bonds with the pyridine nitrogen atom or the carbonyl oxygen of a neighboring molecule. The pyridine nitrogen itself is a potential hydrogen bond acceptor. nih.gov

π-Stacking: The molecule contains two aromatic rings: a pyridine ring and a phenyl ring from the benzoyl group. These rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions, while weaker than hydrogen bonds, are crucial in organizing the molecules in the crystal lattice. The geometry of these interactions can be parallel-displaced or T-shaped.

A detailed analysis of the crystal structure would allow for the geometric characterization of these interactions, including distances and angles, which are critical for understanding the stability of the crystal lattice. mdpi.com

Crystal Packing and Supramolecular Architectures

Based on the functional groups present in this compound, several supramolecular synthons—reliable and predictable patterns of intermolecular interactions—can be anticipated. A common and robust synthon for carboxylic acids is the formation of a hydrogen-bonded dimer. researchgate.net These dimers can then be further assembled into more extended structures through other interactions.

For instance, the pyridine and phenyl rings could facilitate the formation of layered or herringbone packing motifs driven by π-stacking interactions. The interplay between the strong hydrogen bonds and the weaker π-π and van der Waals forces would ultimately define the final supramolecular assembly. The study of how molecules self-assemble into well-defined architectures is a key aspect of crystal engineering. mdpi.com The understanding of these packing arrangements is essential as they can influence the material's bulk properties.

Computational Chemistry and Theoretical Investigations of 5 Benzoylamino Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of pyridine (B92270) carboxylic acid, DFT calculations, often at the B3LYP/6-311++G** level of theory, are employed to determine optimized geometries and electronic properties. nih.gov These calculations provide crucial insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For aromatic carboxylic acids and pyridine derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, such as the aromatic rings and the lone pairs of oxygen and nitrogen atoms. The LUMO, conversely, is generally distributed over the electron-deficient parts, often including the carboxylic acid group and the pyridine ring, which can act as an electron-withdrawing group. In 5-(Benzoylamino)pyridine-2-carboxylic acid, the benzoylamino group would contribute to the electron density of the pyridine ring, influencing the HOMO energy level. The carboxylic acid group at the 2-position would have a significant impact on the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Pyridine Carboxylic Acid Derivative

| Parameter | Illustrative Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These values are illustrative and based on typical findings for similar aromatic and heterocyclic carboxylic acids.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule.

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while those with a small gap are "soft" and more reactive.

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are instrumental in predicting the reactive nature of molecules like this compound in various chemical environments.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 eV |

Note: These values are illustrative and derived from the sample HOMO/LUMO energies in Table 1.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of this compound. The molecule possesses several rotatable bonds, including the C-N bond of the amide linkage and the C-C bond between the carbonyl group and the phenyl ring, as well as the C-C bond between the carboxylic acid and the pyridine ring.

Simulation of Spectroscopic Data (e.g., Computed Infrared Spectra)

Computational methods can simulate spectroscopic data, such as infrared (IR) spectra, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are commonly used to predict the vibrational frequencies of molecules. nih.gov For this compound, the computed IR spectrum would be expected to show characteristic peaks for the functional groups present.

O-H Stretch : A broad absorption band typical for the carboxylic acid O-H group, usually in the range of 2500-3300 cm⁻¹. libretexts.org

N-H Stretch : A peak corresponding to the amide N-H stretching vibration, typically around 3300 cm⁻¹.

C=O Stretch : Two distinct carbonyl stretching bands would be predicted: one for the carboxylic acid (around 1710 cm⁻¹ for a dimer) and one for the amide (the "Amide I" band), typically in the range of 1630-1695 cm⁻¹. libretexts.org

C-N Stretch and N-H Bend : The "Amide II" band, resulting from a mix of C-N stretching and N-H bending, would be expected around 1510-1570 cm⁻¹.

Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the pyridine and benzene (B151609) rings.

Computational studies on the adsorption of pyridine carboxylic acids have demonstrated the utility of comparing experimental and computationally determined IR spectra to elucidate binding interactions. researchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate its synthesis, for example, the amidation reaction between 5-aminopyridine-2-carboxylic acid and benzoyl chloride. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

Furthermore, the reactivity of the compound itself can be explored. For instance, the mechanism of its esterification or further amide coupling could be computationally modeled. Studies on the reactivity of pyridine carboxylic acids with other reagents have utilized computational methods to understand the influence of the solvent and the structure of the acid on the reaction rates. researchgate.net Similarly, computational investigations into the synthesis of other substituted pyridines have provided insights into reaction cascades involving cross-coupling and electrocyclization steps. organic-chemistry.org For this compound, computational approaches could predict its most likely sites for electrophilic or nucleophilic attack, guided by the electronic structure analysis.

Coordination Chemistry and Metal Complexation of Pyridine 2 Carboxylic Acid Derivatives

Ligand Coordination Modes of Pyridine-2-carboxylic Acid Derivatives

Pyridine-2-carboxylic acid and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. mdpi.comnih.gov This arrangement allows them to function as effective chelating agents, forming stable five-membered rings with metal ions. The coordination of these ligands is typically bidentate, involving the pyridine nitrogen and one oxygen from the carboxylate group. researchgate.net

Monodentate: One carboxylate oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate Bridging: The carboxylate group links two different metal centers, a common feature in the formation of coordination polymers. researchgate.net

In the context of 5-(Benzoylamino)pyridine-2-carboxylic acid , the primary coordination is expected to occur in a bidentate N,O-fashion through the pyridine nitrogen and the deprotonated carboxylic acid group. The benzoylamino substituent at the 5-position is not anticipated to participate directly in coordination to the metal center due to steric considerations and the lower basicity of the amide nitrogen. However, this substituent plays a critical role in modulating the electronic properties of the pyridine ring and is instrumental in directing supramolecular structures through hydrogen bonding. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-carboxylic acid derivatives is typically achieved through straightforward self-assembly methods. mdpi.com These reactions generally involve combining the ligand with a suitable metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a solvent or a mixture of solvents. nih.govnih.gov The choice of solvent can be crucial and often includes water, ethanol, methanol, or acetonitrile. For less soluble products or to encourage the growth of single crystals for X-ray diffraction, techniques such as hydrothermal synthesis or slow evaporation are frequently employed. nih.gov

Transition Metal Complexes of Pyridine-2-carboxylic Acid Derivatives

Derivatives of pyridine-2-carboxylic acid have been shown to form stable complexes with a wide array of transition metals. mdpi.com The introduction of different substituents onto the pyridine ring can influence the electronic and steric characteristics of the ligand, thereby affecting its coordination ability and the properties of the resulting complex. mdpi.com Complexes have been reported for metals including copper(II), cobalt(II), nickel(II), zinc(II), manganese(II), and cadmium(II). nih.govmdpi.comajol.info The resulting architectures can range from simple mononuclear species to complex binuclear or polymeric structures. nih.govnih.gov

The table below summarizes representative transition metal complexes formed with ligands related to pyridine-2-carboxylic acid, illustrating the diversity of possible structures.

Table 1: Examples of Transition Metal Complexes with Pyridine-Carboxylic Acid Derivatives

| Metal Ion | Ligand | Formula of Complex | Structural Feature |

|---|---|---|---|

| Co(II) | Pyridine-2,6-dicarboxylic acid | [Co(L)(H₂O)₂] | Mononuclear, tridentate ligand coordination ajol.info |

| Ni(II) | Pyridine-2,6-dicarboxylic acid | [Ni(L)(H₂O)₂] | Mononuclear, tridentate ligand coordination ajol.info |

| Mn(II) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | [Mn(L)₂(H₂O)₂] | 1D chain structure nih.gov |

| Cd(II) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | [Cd(L)₂(H₂O)₂] | 1D chain structure nih.gov |

Spectroscopic and Structural Analysis of Metal Complexes (e.g., IR, Electronic Spectra, EPR, Magnetic Susceptibility, X-ray Diffraction)

A comprehensive suite of analytical techniques is used to elucidate the structure and properties of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. A key diagnostic feature is the shift in the stretching frequencies of the carboxylate group (COO⁻) upon complexation. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations (Δν = νₐₛ - νₛ) can help distinguish between different coordination modes. nih.gov Coordination of the pyridine nitrogen also results in observable shifts in the ring vibration bands.

Table 2: Typical IR Frequency Separations for Carboxylate Coordination Modes

| Coordination Mode | Δν (νₐₛ - νₛ) in cm⁻¹ |

|---|---|

| Ionic (uncoordinated) | ~164 |

| Monodentate | >200 |

| Bidentate Chelating | <100 |

| Bidentate Bridging | ~140-200 |

Data derived from general principles of IR spectroscopy for carboxylate complexes. nih.gov

Electronic Spectra (UV-Vis): The electronic absorption spectra provide information on the coordination geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its environment (e.g., octahedral, tetrahedral, or square planar). nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons, such as those of Cu(II), EPR spectroscopy is invaluable. It provides detailed information about the electronic ground state and the nature of the metal-ligand bonding. nih.gov

Magnetic Susceptibility: These measurements determine the magnetic properties of the complexes, confirming the oxidation state and spin state of the metal center. nih.gov

Supramolecular Assembly through Metal-Ligand Interactions

A significant feature of coordination compounds derived from pyridine-carboxylic acids is their ability to form extended supramolecular assemblies. mdpi.com While the primary coordination bonds between the metal and the ligand define the core complex unit, non-covalent interactions dictate how these units pack in the solid state. mdpi.com

Two principal interactions are responsible for the construction of these higher-order structures:

Hydrogen Bonding: This is a dominant force in the crystal engineering of these systems. For This compound complexes, the amide group (-CO-NH-) provides excellent hydrogen bond donor (N-H) and acceptor (C=O) sites. These sites can form robust hydrogen bonds with coordinated water molecules, counter-ions, or adjacent complex molecules, leading to the formation of 1D chains, 2D sheets, or complex 3D networks. nih.gov

π-π Stacking: The aromatic pyridine and benzoyl rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stabilization of the crystal lattice and can guide the assembly into specific architectures. mdpi.comnih.gov

The interplay between the directional metal-ligand coordination and these weaker, yet crucial, non-covalent forces allows for the rational design of crystalline materials with specific topologies and potential functionalities. mdpi.comacs.org

Applications in Organic Synthesis and Material Science

5-(Benzoylamino)pyridine-2-carboxylic Acid as a Synthetic Building Block

This compound serves as a valuable synthetic building block, primarily due to the reactivity of its constituent functional groups. The carboxylic acid and the secondary amine (after potential debenzoylation) or the pyridine (B92270) nitrogen can participate in a wide range of chemical transformations. Pyridine derivatives, in general, are crucial scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. evitachem.com

The precursor, 5-aminopyridine-2-carboxylic acid, is recognized as a useful synthetic intermediate. chemicalbook.com By acylating the amino group with a benzoyl chloride, this compound is formed. This benzoylation serves two key purposes: it protects the amino group, allowing for selective reactions at other positions, and it introduces a rigid, aromatic benzoyl moiety that can be used to influence the stereochemical and electronic properties of subsequent synthetic products. The carboxylic acid group is a versatile handle for forming amides, esters, and other derivatives, making it a cornerstone for building molecular complexity. nih.gov

Synthesis of Related Pyridine Carboxylic Acid Derivatives as Agrochemical Research Intermediates

Pyridine carboxylic acids, particularly picolinic acid derivatives, are a prominent class of compounds in agrochemical research, most notably as synthetic auxin herbicides. nih.gov The development of new herbicides often involves the derivatization of a core scaffold to optimize activity, selectivity, and safety. The synthesis of various substituted pyridine carboxylic acids is a key strategy in the discovery of new agrochemical lead compounds. nih.govinnospk.com

For instance, novel picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been successfully commercialized as herbicides. nih.gov Research in this area focuses on creating libraries of related structures to establish structure-activity relationships (SAR). In a representative study, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for herbicidal activity against Arabidopsis thaliana. This approach, which starts from a picolinic acid core and introduces diversity at other positions on the ring, has proven effective in identifying potent herbicidal candidates. nih.gov Compound V-8 from this study showed superior post-emergence herbicidal activity compared to the commercial herbicide Picloram, with good safety for crops like corn and wheat. nih.gov The synthesis of such derivatives often begins with a functionalized picolinic acid intermediate, highlighting the importance of compounds like this compound as starting points or structural templates for new agrochemicals.

Table 1: Examples of Pyridine Carboxylic Acid Derivatives in Agrochemical Research

| Compound/Class | Target Application | Research Finding | Reference |

|---|---|---|---|

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Synthetic Auxin Herbicides | Compound V-8 exhibited better post-emergence activity than Picloram at 300 g/ha and was safe for corn, wheat, and sorghum. | nih.gov |

| Halauxifen-methyl (Arylex™ active) | Synthetic Auxin Herbicide | A commercialized picolinate herbicide used as a structural template for new compound design. | nih.gov |

| Florpyrauxifen-benzyl (Rinskor™ active) | Synthetic Auxin Herbicide | A recently launched picolinate herbicide, indicating the continued importance of this chemical class. | nih.gov |

| Substituted 5-amino-2-pyridinecarboxylic acids | Antihypertensive Agents | While explored for pharmaceutical use, the synthetic methods are relevant for creating diverse chemical libraries applicable to agrochemical screening. | nih.gov |

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govillinois.edu The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that utilize a carboxylic acid as a key component. researchgate.netorganic-chemistry.org

Ugi Four-Component Reaction (U-4CR): This reaction combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino amides. illinois.edu

Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. nih.govorganic-chemistry.org

Given its structure, this compound is a prime candidate for use as the carboxylic acid component in these reactions. Its participation would enable the rapid synthesis of complex, peptidomimetic structures incorporating the benzoylated pyridine scaffold. Research has demonstrated that various heterocyclic carboxylic acids can be successfully employed in Ugi reactions to generate libraries of diverse compounds. For example, substituted pyrazolopyridine carboxylic acids have been used in a Doebner–Ugi sequence to create a focused library of potential antibacterial agents. nih.gov This highlights the feasibility of incorporating complex, nitrogen-containing heterocyclic acids into MCRs. The use of this compound in such a reaction would introduce four points of diversity, allowing for the creation of a wide array of novel molecules for screening in drug discovery and materials science. nih.gov

Potential in Coordination Polymer and Supramolecular Material Development

Coordination polymers and other supramolecular materials are assembled through non-covalent interactions between organic ligands and metal ions. The properties of these materials, such as porosity, luminescence, and magnetism, are dictated by the structure of the organic building block and the coordinating metal. nih.gov Pyridine carboxylic acids are excellent ligands for this purpose due to their ability to form stable complexes with a wide range of metal ions through the pyridine nitrogen and the carboxylate oxygen atoms. nih.gov

The parent compound, 5-aminopyridine-2-carboxylic acid, has been successfully used to construct coordination polymers with lanthanide and transition metal ions, resulting in materials with interesting photoluminescent and magnetic properties. nih.gov The presence of the benzoyl group in this compound adds another dimension to its potential in supramolecular chemistry. The amide group provides a site for robust hydrogen bonding, while the two phenyl rings (from the benzoyl and pyridine groups) can engage in π-π stacking interactions. researchgate.net These additional non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov The investigation of bent-shaped pyridine derivatives has shown that such molecules can form liquid crystalline phases, and the molecular packing is crucial for designing novel functional materials. arxiv.org Therefore, this compound is a highly promising building block for creating multifunctional materials where coordination bonds, hydrogen bonds, and π-π stacking work in concert to define the final structure and properties.

Table 2: Functional Groups of this compound and Their Role in Supramolecular Assembly

| Functional Group | Potential Interaction | Role in Material Development |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Forms primary bonds to create coordination polymer networks. |

| Carboxylate Group | Metal Coordination, Hydrogen Bonding | Acts as a chelating or bridging ligand; can also act as a hydrogen bond acceptor. |

| Amide Group | Hydrogen Bonding | Directs the assembly of molecules through strong, directional N-H···O interactions. |

| Benzoyl Phenyl Ring | π-π Stacking | Stabilizes the crystal packing and can influence electronic and photophysical properties. |

Chemical Biology Research Avenues for Benzoylamino Pyridine Carboxylic Acid Compounds

Structure-Activity Relationship (SAR) Studies: General Principles and Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridine (B92270) carboxylic acid derivatives, SAR studies have revealed several key principles that guide the design of new, more potent, and selective molecules. nih.govnih.gov The pyridine ring itself, being electron-deficient and aromatic, often engages in π-π stacking and hydrogen bonding with biological targets. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions in enzyme active sites or form critical salt bridges and hydrogen bonds. nih.govnih.gov

The general scaffold of 5-(Benzoylamino)pyridine-2-carboxylic acid allows for systematic chemical modifications at several positions to probe their impact on activity. Key areas for modification include the pyridine ring, the benzoyl moiety, and the amide linker.

Pyridine Ring Substituents: The introduction of various functional groups onto the pyridine ring can significantly alter a compound's properties. Studies on related pyridine derivatives show that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological activity. mdpi.com Conversely, the introduction of halogens (e.g., -F, -Cl, -Br) or bulky groups can sometimes decrease activity, depending on the specific target and the electronic properties of the substituent. mdpi.com

Benzoyl Group Modifications: The benzoyl ring is a prime candidate for substitution to explore hydrophobic and electronic interactions within a target's binding pocket. In a study of structurally similar 2-morpholino-5-N-benzylamino benzoic acid inhibitors, modifications to the benzyl (B1604629) group (analogous to the benzoyl group here) were critical. rsc.org It was found that benzylic N-methylation led to the most biologically active compounds, suggesting this region of the pharmacophore is crucial for activity. rsc.org

Amide Linker: The amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O), which are often vital for binding. While typically less modified, its conformation is critical and influenced by the adjacent rings.

In a relevant study on 5-amino-2-pyridinecarboxylic acid derivatives, optimization of the substituent on the 5-amino group was key to enhancing antihypertensive activity. nih.gov This work demonstrated that modifying the group attached to the nitrogen atom directly influences potency, leading to the selection of compounds with optimized substituents for further evaluation. nih.gov For instance, the compound 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid was identified as a potent agent through such structural optimization. nih.gov

The following table summarizes general SAR findings for related pyridine carboxylic acid scaffolds.

| Chemical Modification | Effect on Activity | Rationale / Example |

| Pyridine Ring | ||

| Introduction of -OH, -OCH3, -NH2 groups | Often enhances activity mdpi.com | Increases hydrogen bonding capacity and polarity. |

| Introduction of Halogens (-F, -Cl) | Variable; can increase or decrease activity mdpi.com | Alters electronic properties and can form halogen bonds. In some series, it improves cell permeability. |

| Amine Substituent | ||

| N-alkylation/N-benzylation | Can significantly increase potency rsc.orgnih.gov | Explores hydrophobic pockets and can introduce key interactions. 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid showed high activity. nih.gov |

| Carboxylic Acid | ||

| Conversion to Ester or Amide | Typically reduces or abolishes activity nih.gov | The carboxylate is often essential for forming key salt bridges or hydrogen bonds with residues like Arginine (Arg) or Glutamine (Gln) in the binding site. nih.gov |

| Positional Isomerism | Activity is highly dependent on position nih.gov | The relative positions of the carboxylic acid and other substituents determine the geometry for optimal binding. |

Design and Development of Chemical Probes for Biological Target Interactions

Chemical probes are indispensable tools for validating biological targets and elucidating their functions in cellular pathways. rsc.org The this compound scaffold can be adapted to create sophisticated probes for studying protein-ligand interactions directly in complex biological systems. The design of such probes involves incorporating a reporter group or a reactive moiety without significantly disrupting the core interaction with the target protein.

Key strategies for converting a compound like this compound into a chemical probe include:

Photoaffinity Labeling (PAL) Probes: These probes contain a photoreactive group, such as a benzophenone (B1666685), diazirine, or aryl azide. unimi.it The benzophenone group, present in the parent compound's benzoyl moiety, is itself a photoreactive group that can be exploited. Upon irradiation with UV light, it can form a covalent bond with nearby amino acid residues in the binding site, allowing for permanent labeling of the target protein. unimi.it

Clickable Probes: To facilitate downstream analysis (e.g., enrichment and identification by mass spectrometry), a "clickable" handle, such as a terminal alkyne or azide, is often incorporated into the probe's structure. unimi.it This handle allows for the covalent attachment of a reporter tag (e.g., biotin (B1667282) for pulldown assays or a fluorophore for imaging) via bioorthogonal chemistry, like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").

A study on designing probes for plasmepsin enzymes provides a relevant blueprint. unimi.it Researchers identified that a meta or para substitution on a terminal aromatic ring was well-tolerated and chose this position to attach an alkyne handle. unimi.it The synthesis involved coupling the core acid with an amine containing the alkyne handle. unimi.it This approach ensures the probe retains its binding affinity while allowing for subsequent detection and identification of the target protein.

The following table outlines potential chemical probe designs based on the this compound scaffold.

| Probe Type | Key Feature | Functional Group | Application |

| Photoaffinity Probe | Covalent labeling of target upon UV activation. | Benzophenone (intrinsic) or Diazirine (added). unimi.it | Irreversible labeling for target identification and binding site mapping. |

| Clickable Affinity Probe | Bioorthogonal handle for downstream functionalization. | Terminal Alkyne or Azide. unimi.it | Target enrichment (with biotin) or visualization (with fluorophore). |

| Imaging Probe | Direct visualization of target localization. | Fluorophore or Radionuclide (e.g., 18F). nih.gov | PET imaging or fluorescence microscopy to determine target distribution in cells or tissues. |

Investigation of Enzyme/Receptor Binding Principles

The pyridine carboxylic acid motif is a well-established pharmacophore that interacts with a wide range of enzymes and receptors. nih.govnih.gov Understanding the specific binding principles for this compound derivatives is crucial for rational drug design.

Key Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H provides a hydrogen bond donor. nih.gov The carboxylic acid is typically deprotonated at physiological pH, forming a carboxylate anion that readily engages in strong ionic interactions (salt bridges) with positively charged residues like arginine (Arg) and lysine (B10760008) (Lys), or hydrogen bonds with residues like glutamine (Gln) and tyrosine (Tyr). nih.govnih.gov The aromatic rings (pyridine and benzoyl) can participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. nih.gov

Receptor Binding Example (HCAR2): The hydroxycarboxylic acid receptor 2 (HCAR2), a G protein-coupled receptor, is a target for niacin (nicotinic acid), a simple pyridine carboxylic acid. nih.govwikipedia.org Structural studies of HCAR2 reveal that agonists bind in a pocket where the carboxylate group forms crucial hydrogen bonds with key residues, including an arginine (R111), a serine (S179), and a tyrosine (Y284). nih.gov The pyridine ring is positioned in a hydrophobic pocket. This provides a model for how this compound might interact with similar receptors, with its carboxylate and pyridine ring making analogous contacts, and the benzoylamino tail extending into other regions of the binding site to confer specificity and additional affinity.

Enzyme Binding Example (DHODH): In studies of quinoline (B57606) carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate was shown to form a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine (Q47). nih.gov This highlights the essential role of the carboxylic acid in anchoring the inhibitor to the enzyme's active site. nih.gov

The table below details common interactions for the key functional groups in the scaffold.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid (as Carboxylate) | Arginine (Arg), Lysine (Lys) nih.gov | Ionic Interaction (Salt Bridge) |

| Glutamine (Gln), Serine (Ser), Tyrosine (Tyr) nih.govnih.gov | Hydrogen Bond | |

| Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking |

| Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond Acceptor |

| Amide Group (C=O) | Arginine (Arg), Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond Acceptor |

| Amide Group (N-H) | Aspartate (Asp), Glutamate (Glu), Carbonyl backbones | Hydrogen Bond Donor |

| Benzoyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | Hydrophobic or π-π Stacking Interactions |

Applications in Protein-Ligand Interaction Studies

The study of protein-ligand interactions utilizes a combination of computational and experimental techniques to define how a small molecule binds to its target. Derivatives of this compound are well-suited for these studies.

Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction between the compound and its target protein. These methods provide quantitative data that is essential for SAR analysis.

Structural Biology: Determining the three-dimensional structure of the ligand-protein complex provides the most detailed view of the binding mode. X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise orientation of the ligand in the binding site and identify all contact points with the protein. nih.gov For example, cryo-EM structures of the HCAR2 receptor bound to agonists have provided definitive insights into the key residues responsible for ligand recognition and receptor activation. nih.gov

Molecular Modeling and Docking: Computational docking studies can predict the binding pose of this compound derivatives within a known or homology-modeled protein structure. researchgate.net These predictions can guide the synthesis of new analogs by identifying potentially favorable interactions or areas where steric clashes might occur.

Target Engagement Studies with Chemical Probes: As described in section 8.2, photoaffinity probes derived from the main scaffold can be used to covalently label the target protein in a complex biological milieu, such as a cell lysate or even in living cells. unimi.it Subsequent analysis by mass spectrometry can identify the labeled protein (target identification) and pinpoint the specific amino acids that were crosslinked (binding site mapping), providing direct evidence of a physical interaction in a native environment. unimi.it

Q & A

Q. What are the standard protocols for synthesizing 5-(Benzoylamino)pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution between pyridine-2-carboxylic acid and benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine). Key factors include:

- Base selection : Triethylamine minimizes side reactions compared to pyridine due to its lower nucleophilicity.

- Solvent : Anhydrous dichloromethane or DMF is preferred to avoid hydrolysis.

- Temperature : Room temperature (20–25°C) is optimal; elevated temperatures may degrade intermediates.

- Reaction time : 12–24 hours ensures complete benzoylation.

Typical yields range from 65% to 85%, with purity >95% confirmed by HPLC .

Q. How is the molecular structure of this compound characterized in solid-state studies?

Methodological Answer: X-ray crystallography is the gold standard for resolving its 3D conformation. Key structural insights include:

- Planarity : The pyridine ring and benzoyl group adopt a near-planar arrangement, stabilized by intramolecular hydrogen bonding (N–H···O=C).

- Torsion angles : The dihedral angle between the pyridine and benzoyl moieties is ~15°, influencing ligand-metal coordination geometry in coordination chemistry applications .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Ligand design : Its carboxylic acid and benzoylamino groups enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or metalloenzyme inhibition studies.

- Scaffold for derivatives : Modifications at the 5-position (e.g., halogenation, alkylation) enhance bioactivity. For example, fluorinated analogs show improved binding to kinase targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

Methodological Answer: Challenges in scale-up include exothermic side reactions and solvent volume constraints. Optimization strategies:

- Flow chemistry : Reduces thermal gradients and improves mixing efficiency.

- Catalytic bases : Use of DMAP (4-dimethylaminopyridine) as a catalyst lowers benzoyl chloride stoichiometry by 20%.

- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) improves recovery of polar intermediates.

Post-optimization, yields ≥90% have been reported in pilot-scale batches .

Q. How do contradictory data on biological activity arise in structure-activity relationship (SAR) studies?

Methodological Answer: Discrepancies often stem from:

- Solubility variations : Poor aqueous solubility (logP = 2.1) can lead to false negatives in cell-based assays. Use of DMSO carriers >0.1% may induce cytotoxicity.

- Protonation states : The carboxylic acid group (pKa ≈ 3.5) deprotonates at physiological pH, altering binding modes. Molecular dynamics simulations are recommended to predict ionization effects .

Q. What analytical methods resolve stability issues in long-term storage?

Methodological Answer: Degradation pathways (e.g., hydrolysis of the benzoylamino group) are assessed via:

Q. How can computational modeling predict coordination behavior in metalloenzyme inhibition?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Metal-binding affinity : The carboxylate oxygen shows higher binding energy (−45.2 kcal/mol for Zn²⁺) than the benzoylamino nitrogen (−32.8 kcal/mol).

- Geometric preferences : Trigonal-bipyramidal coordination is favored in enzyme active sites, validated by XAS (X-ray absorption spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.